molecular formula C9H15N3O3 B12868306 Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate

Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate

Cat. No.: B12868306
M. Wt: 213.23 g/mol
InChI Key: BUQABCLUSSUMPY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a tert-butyl carbamate group linked to a hydrazine backbone, substituted with an isoxazole-methyl moiety.

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

tert-butyl N-(1,2-oxazol-5-ylmethylamino)carbamate

InChI

InChI=1S/C9H15N3O3/c1-9(2,3)14-8(13)12-10-6-7-4-5-11-15-7/h4-5,10H,6H2,1-3H3,(H,12,13)

InChI Key

BUQABCLUSSUMPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=NO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with an isoxazole derivative. One common method includes the use of tert-butyl carbazate and an isoxazole aldehyde in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted isoxazole compounds, which can be further utilized in different applications .

Scientific Research Applications

Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The hydrazinecarboxylate moiety can form covalent bonds with target molecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Comparison with Similar Hydrazinecarboxylate Derivatives

Key Observations:

Synthetic Efficiency :

  • Pd-catalyzed coupling (as in ) and Rh-catalyzed hydroformylation () are common for complex heterocycles, but yields vary significantly (52–94%) depending on steric and electronic factors.
  • The tert-butyl carbamate group enhances stability during multi-step syntheses, as seen in .

Substituent Impact :

  • Isoxazole vs. Benzoxazole/Tetrazole : Isoxazole (target compound) and benzoxazole () both exhibit aromatic N-O/S heterocyclic character, but benzoxazole derivatives are more commonly studied for antimicrobial activity .
  • Pyrrolopyrazine vs. Pyrimidine : Pyrrolopyrazine () and pyrimidine () substituents influence solubility and binding affinity in biological systems.

Biological Activity

Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate (CAS: 348628-21-7) is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the hydrazine moiety enhances its potential as a bioactive compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, a study evaluated various isoxazole derivatives for their cytotoxic effects on human promyelocytic leukemia cells (HL-60). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 86 to 755 μM . Specifically, compounds with structural similarities to this compound demonstrated promising results in inducing apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Isoxazole Derivatives on HL-60 Cells

Compound IDIC50 (µM)Mechanism of Action
386Induces apoptosis
6755Cell cycle arrest
This compoundTBDTBD

The mechanisms by which isoxazole derivatives exert their anticancer effects often involve modulation of key apoptotic pathways. For example, compound (3) was found to decrease the expression of the anti-apoptotic gene Bcl-2 while increasing levels of p21^WAF-1, indicating a dual mechanism involving both apoptosis promotion and cell cycle regulation . This suggests that this compound may similarly influence these pathways.

Additional Biological Activities

Beyond anticancer properties, isoxazole derivatives have been studied for various other biological activities:

  • Antimicrobial Activity : Some studies indicate that isoxazole compounds possess antibacterial and antifungal properties. The mechanism often involves interference with bacterial cell wall synthesis or disruption of fungal cell membranes.
  • Anti-inflammatory Effects : Isoxazole derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Research into neuroprotective properties suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Evaluation of Anticancer Properties

In a controlled study, researchers synthesized a series of isoxazole derivatives, including this compound, and assessed their effects on HL-60 cells. The study utilized MTT assays to determine cell viability post-treatment. The findings confirmed that specific modifications to the isoxazole structure significantly enhanced cytotoxicity compared to unmodified controls.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of various isoxazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated moderate to significant antibacterial activity, suggesting potential therapeutic applications in infectious diseases.

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